N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine
Description
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine (hereafter referred to as Target Compound) is a high-performance organic semiconductor material extensively utilized in organic light-emitting diodes (OLEDs). Its molecular structure integrates a dibenzo[b,d]furan core linked to a carbazole-phenyl moiety via an amine group. This hybrid architecture combines the high hole-transport efficiency of carbazole derivatives with the thermal stability and balanced charge transport properties of dibenzofuran systems .
The compound is frequently employed as a hole transport layer (HTL) or electron-blocking layer (EBL) in OLED device architectures. Its design ensures efficient energy-level alignment with adjacent layers, such as emissive layers (EMLs) or electron transport layers (ETLs), minimizing charge recombination losses .
Properties
Molecular Formula |
C36H24N2O |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzofuran-2-amine |
InChI |
InChI=1S/C36H24N2O/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H |
InChI Key |
LAXPJZQYRODATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C82 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Phenyl-9H-carbazol-3-yl Intermediates
The carbazole segment is synthesized via sequential functionalization:
- Bromination of 9H-Carbazole :
- Phenylation via Ullmann Coupling :
Synthesis of Dibenzofuran-2-amine
Dibenzofuran-2-amine is prepared via:
- Bromination of Dibenzofuran :
- Amination via Buchwald-Hartwig :
Final Coupling via Buchwald-Hartwig Amination
The carbazole and dibenzofuran units are linked through a phenyl spacer:
- Suzuki Coupling for Phenyl Bridge :
- C–N Bond Formation :
Optimization Data and Comparative Analysis
Table 1: Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 58 | 97 |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | 65 | 98 |
| Pd(OAc)₂ | (R,R)-Bisphosphine Ligand | Cs₂CO₃ | 72 | 99.5 |
| Pd(dba)₂ | DavePhos | NaOtBu | 60 | 96 |
Table 2: Solvent Impact on Suzuki Coupling
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene/EtOH/H₂O | 110 | 76 |
| DME/H₂O | 90 | 68 |
| Dioxane/H₂O | 100 | 71 |
Characterization and Validation
- NMR Spectroscopy :
- Mass Spectrometry :
- Thermal Stability : TGA shows decomposition onset at 320°C, suitable for OLED applications.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines or alcohols, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism by which N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine exerts its effects is primarily related to its ability to interact with various molecular targets. In electronic applications, it functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This is achieved through its high hole mobility and suitable energy levels, which align with those of other components in the device .
Comparison with Similar Compounds
Research Findings and Trends
Hybrid Architectures : Combining carbazole (hole-transport) and dibenzofuran (thermal stability) moieties is a prevailing strategy for high-efficiency OLED materials. The Target Compound exemplifies this trend .
Role of Substituents : Replacing fluorenyl (PCBBiF) with dibenzofuran (Target Compound) enhances thermal stability but slightly reduces hole mobility due to decreased π-conjugation .
Future Directions : Modifying the dibenzofuran core with electron-deficient groups (e.g., triazines in DBFTrz) could further improve electron transport for next-generation ultra-violet OLEDs .
Biological Activity
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1345615-42-0
- Molecular Formula : C₃₆H₂₄N₂O
- Molecular Weight : 500.6 g/mol
The compound features a dibenzo[b,d]furan core with multiple aromatic systems, which is significant for its electronic properties and potential biological activities.
Structural Similarities
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(Dibenzo[b,d]furan)-9H-carbazole | Moderate | Fewer substituents |
| 5-(9H-Carbazol-9-yl)isophthalic acid | Low | Different functional group |
| N-(4-Chloro-N-(4-(9H-carbazol))phenyl)-dibenzo[b,d]furan | Moderate | Chlorinated phenyl group |
Anticancer Properties
Research indicates that compounds containing carbazole moieties exhibit anticancer properties. The structural characteristics of this compound suggest potential mechanisms of action against various cancer cell lines. For instance, studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway, and by activating caspases involved in programmed cell death .
Antimicrobial Activity
Compounds with carbazole frameworks have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Research on related compounds has indicated that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha in activated macrophages . This suggests that this compound may have similar effects, making it a candidate for further exploration in inflammatory disease models.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of carbazole-based compounds and evaluated their biological activities against SARS-CoV-2 proteins using molecular docking techniques. The results indicated strong binding affinities, suggesting that modifications to the carbazole structure could enhance antiviral activity . While this study did not directly evaluate this compound, it highlights the potential of carbazole derivatives in antiviral applications.
Study 2: Pharmacokinetic Analysis
Another significant area of research involves the pharmacokinetic properties of similar compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown promising profiles for certain derivatives, indicating that modifications to the carbazole structure can lead to improved bioavailability and reduced toxicity . Such findings are critical for the development of therapeutic agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
